Diethylhexylphthalate

Descripción general

Descripción

Diethylhexylphthalate is a colorless, oily organic carcinogen with a slight odor. Bis(2-Ethylhexyl) Phthalate is mainly used as a plasticizer for fabricating flexible materials for many household products. Inhalation, digestion, and dermal contact are the primary routes of potential exposure, which was linked to increased incidence of hepatocellular carcinomas in animals. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Aplicaciones Científicas De Investigación

Industrial Applications

- Plasticizer in PVC :

- Medical Devices :

- Consumer Goods :

- Construction Materials :

Environmental Impact and Toxicological Studies

DEHP has been the subject of extensive research regarding its environmental impact and toxicological effects:

-

Reproductive Health :

Studies have shown that exposure to DEHP can adversely affect reproductive health in both males and females. For instance, research indicates that DEHP disrupts meiotic spindle assembly and chromosome alignment in mice, leading to compromised fertility outcomes . -

Liver Toxicity :

DEHP exposure has been linked to liver hypertrophy and tumor induction in rodent studies. It acts as a promoter of liver tumors when combined with other carcinogenic agents . -

Metabolic Disorders :

Research indicates that DEHP may contribute to metabolic disorders by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Case Study 1: Sperm Quality Assessment

A study examined the effects of DEHP on sperm quality in humans and dogs. The results indicated that exposure to DEHP increased DNA fragmentation and decreased sperm motility at environmentally relevant concentrations. This study highlights the reproductive risks associated with phthalate exposure in both species .

| Treatment Concentration | DNA Fragmentation (Human) | Motility (Human) |

|---|---|---|

| Control | Baseline | Baseline |

| 2x | Increased | Decreased |

| 10x | Significantly Increased | Significantly Decreased |

| 100x | Highly Significant Increase | Highly Significant Decrease |

Case Study 2: Exposure Assessment in Children

A methodology was developed for assessing children's exposure to DEHP through various pathways such as diet and environmental contact. The study found that dietary intake was the largest contributor to DEHP exposure during pregnancy and early childhood .

| Life Stage | Primary Exposure Pathway | Contribution Percentage |

|---|---|---|

| Pregnant Women | Diet | 70% |

| Breast-fed Infants | Breast Milk | 60% |

| Toddlers | Diet & House Dust | 50% |

Análisis De Reacciones Químicas

Hydrolysis

DEHP undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, forming mono-ethylhexyl phthalate (MEHP) and ultimately phthalic acid .

Acidic Hydrolysis

Alkaline Hydrolysis (Saponification)

Enzymatic Hydrolysis

In biological systems, DEHP is metabolized by esterases to MEHP, which is further oxidized to secondary metabolites (e.g., 5-OH-MEHP) .

Thermal Decomposition

At elevated temperatures (>200°C), DEHP decomposes into phthalic anhydride, 2-ethylhexanol, and volatile organic compounds (VOCs) .

Key Observations

Oxidation Reactions

DEHP reacts with strong oxidizers (e.g., nitrates, peroxides) exothermically, posing fire hazards .

Example Reaction with Nitric Acid

Reactivity with Metals and Bases

-

Alkali Metals (e.g., Na, K): DEHP reacts to form alkoxide salts and hydrogen gas :

-

Strong Bases (e.g., KOH): Accelerates saponification, forming phthalate salts .

Environmental Degradation

DEHP undergoes photodegradation in sunlight (UV exposure) and microbial degradation in soil/water :

Table 2: Reactivity Hazards

| Reactive Agent | Hazard | Outcome |

|---|---|---|

| Nitrates | Violent oxidation | Fire, toxic gases |

| Strong acids (e.g., HCl) | Exothermic ester hydrolysis | Heat, alcohol release |

| Alkali metals | Hydrogen gas generation | Flammable atmosphere |

Industrial and Biological Implications

Propiedades

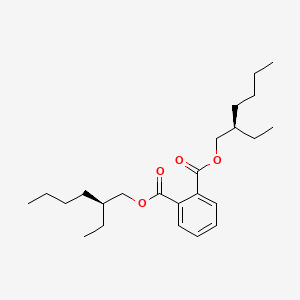

Fórmula molecular |

C24H38O4 |

|---|---|

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

1-O-[(2R)-2-ethylhexyl] 2-O-[(2S)-2-ethylhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/t19-,20+ |

Clave InChI |

BJQHLKABXJIVAM-BGYRXZFFSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

SMILES isomérico |

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC[C@@H](CC)CCCC |

SMILES canónico |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.